An In-depth Technical Guide to 2,4-Xylenesulfonic Acid Monohydrate
An In-depth Technical Guide to 2,4-Xylenesulfonic Acid Monohydrate
This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and applications of 2,4-Xylenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development.
Introduction and Molecular Identity
2,4-Xylenesulfonic acid (IUPAC name: 2,4-dimethylbenzenesulfonic acid) is a strong organic acid belonging to the family of aromatic sulfonic acids.[1] It is structurally characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonic acid moiety at position 1.[2] The presence of the sulfonic acid group confers strong acidic properties, while the aromatic ring and methyl groups provide organic solubility and specific reactivity.[1] This guide focuses on the monohydrate form, which is a common state for this compound.
The dual nature of its structure—a hydrophilic, strongly acidic functional group attached to a hydrophobic aromatic scaffold—makes it a versatile tool in organic chemistry.[3] It is widely recognized as a potent catalyst and a valuable chemical intermediate in various industrial and research settings.[4]
dot graph { layout=neato; node [shape=plaintext]; size="4,4";
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H_O3 [label="H"]; CH3_2 [label="CH₃"]; CH3_4 [label="CH₃"]; H_3 [label="H"]; H_5 [label="H"]; H_6 [label="H"]; H2O [label="・H₂O", fontcolor="#5F6368"];
// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position substituents S [pos="0,2.4!"]; O1 [pos="-0.7,3.2!"]; O2 [pos="0.7,3.2!"]; O3 [pos="0,3.6!"]; H_O3 [pos="0,4.2!"]; CH3_2 [pos="-2.08,1.2!"]; CH3_4 [pos="0,-2.4!"]; H_3 [pos="-1.75,-1.0!"]; H_5 [pos="1.75,-1.0!"]; H_6 [pos="1.75,1.0!"]; H2O [pos="2.5, -2.0!"];
// Draw bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- O3; O3 -- H_O3; C2 -- CH3_2; C4 -- CH3_4; C3 -- H_3; C5 -- H_5; C6 -- H_6; } Caption: Chemical Structure of 2,4-Xylenesulfonic Acid Monohydrate.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2,4-Xylenesulfonic acid are dictated by its molecular structure. It typically appears as a white crystalline solid.[4]
Table 1: Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 2,4-Dimethylbenzenesulfonic acid | [2] |
| Synonyms | m-Xylene-4-sulfonic acid | [2] |
| CAS Number | 58811-92-0 (Monohydrate), 25321-41-9 (Anhydrous) | [5] |
| Molecular Formula | C₈H₁₂O₄S (Monohydrate) | |
| Molecular Weight | 204.24 g/mol (Monohydrate), 186.23 g/mol (Anhydrous) | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | <2 °C (for a related 80-85% solution, indicates high solubility) | [6] |
| Acidity (pKa) | Strong acid; pH of solution <1. Predicted pKa for related arenesulfonic acids is ~ -0.5 to -2.8. | [6][7][8] |
| Solubility | Soluble in water (67 g/100 mL for a related mixture). Soluble in alcohols. | [6] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The three aromatic protons will appear as distinct signals (singlet and two doublets) in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups will appear as sharp singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The acidic proton of the sulfonyl group and the water molecule may be observable as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the methyl carbons.
-
-
Mass Spectrometry (MS):
-
In techniques like electrospray ionization (ESI) mass spectrometry, 2,4-xylenesulfonic acid is typically detected in negative ion mode. The expected prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the anhydrous form (185.03).[2]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides key information about the functional groups. Characteristic absorption bands include:
-
Strong, broad O-H stretching vibrations from the sulfonic acid and water of hydration (around 3400-3000 cm⁻¹).
-
C-H stretching from the aromatic ring and methyl groups (around 3100-2850 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations, which are characteristic of sulfonic acids (typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions).
-
C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹).
-
-
Reactivity, Stability, and Handling
Chemical Reactivity
2,4-Xylenesulfonic acid is a strong, non-oxidizing acid, which is a key attribute for its use as a catalyst in organic synthesis.[3] Its reactivity is centered around the sulfonic acid group and the aromatic ring.
-
Acidity: It readily donates its proton in aqueous solutions and polar organic solvents, making it an effective acid catalyst for reactions like esterification, acetal formation, and dehydration.[3]
-
Thermal Stability: It is stable under normal conditions but will decompose at high temperatures, emitting toxic fumes including oxides of carbon and sulfur.[9]
-
Reactions: It undergoes typical reactions of sulfonic acids. The sulfonic acid group can be removed (desulfonation) under certain conditions, though this generally requires high temperatures in the presence of acid. The aromatic ring can undergo further electrophilic substitution, with the sulfonic acid and methyl groups directing the position of new substituents.
Stability and Incompatibilities
The compound is stable under recommended storage conditions.[6] However, it is hygroscopic and should be protected from moisture if the anhydrous form is required. Key incompatibilities include:
-
Strong Bases/Alkalis: Reacts exothermically in a classic acid-base neutralization.[6]
-
Oxidizing Agents: Incompatible with strong oxidizing materials.[9]
-
Bleach (Hypochlorites): Contact should be avoided.[6]
-
Metals: As a strong acid, it can be corrosive to many metals.[6]
Safe Handling and Storage
Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory.
-
PPE: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Causes severe skin burns and eye damage.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials.[9]
Relevance and Applications in Drug Development
While 2,4-xylenesulfonic acid has major applications in the resin and foundry industries, its properties are highly relevant to pharmaceutical research and development.[4] Aromatic sulfonic acids are a critical class of compounds used in the synthesis and formulation of active pharmaceutical ingredients (APIs).[1]
As a Catalyst in API Synthesis
The synthesis of complex organic molecules, including many APIs, often requires acid catalysis. The ideal acid catalyst for pharmaceutical manufacturing should be efficient, non-oxidizing, and easily separable from the reaction mixture.
-
Causality in Catalyst Choice: 2,4-Xylenesulfonic acid's strong acidity allows it to catalyze reactions at lower temperatures or shorter reaction times compared to weaker acids, which can be crucial for sensitive or complex molecules.[3] Unlike mineral acids such as sulfuric or nitric acid, it is non-oxidizing, preventing unwanted side reactions and degradation of the API. Its organic nature often provides better solubility in the organic solvents used for synthesis.
As a Counterion for Pharmaceutical Salt Formation
Many APIs are basic compounds with poor aqueous solubility or stability. Forming a salt with an acidic counterion is a common and effective strategy to improve these properties.
-
Rationale for Use: Sulfonic acids can be used to form sulfonate (or "besylate," "mesylate," etc., for other specific sulfonic acids) salts.[10] These salts are often highly crystalline with desirable melting points and stability profiles. The choice of counterion is a critical decision in drug development, influencing everything from bioavailability to the final dosage form's manufacturability.[11] While 2,4-xylenesulfonate is not as common as other sulfonates, its properties make it a potential candidate in salt screening studies for new basic drug candidates.
Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is paramount in research and drug development. The following protocols are foundational for the quality control of 2,4-Xylenesulfonic acid monohydrate.
Protocol 1: Purity Assay by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of 2,4-xylenesulfonic acid. The principle relies on the separation of the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and deionized water (e.g., 30:70 v/v) containing 0.1% phosphoric acid to ensure the sulfonic acid is in its protonated form.[12] Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of 2,4-Xylenesulfonic acid monohydrate reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.
-
Prepare the sample for analysis in the same manner.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Run Time: Approximately 10-15 minutes, ensuring all impurities have eluted.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to 2,4-xylenesulfonic acid based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100.
-
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol describes the determination of water content to confirm the monohydrate state of the material. The Karl Fischer (KF) reaction is a specific titration based on the reaction of iodine with water. For strong acids, buffering the KF solvent is critical to maintain the optimal pH (5-7) for the reaction and prevent side reactions.[13]
Methodology:
-
Reagent and System Preparation:
-
Use a volumetric Karl Fischer titrator.
-
The titration vessel should be charged with a commercially available buffered Karl Fischer solvent (or methanol buffered with an appropriate base like imidazole) to neutralize the acidic sample upon addition.
-
Titrate the solvent to a dry endpoint using the KF titrant to eliminate any residual moisture in the cell.
-
-
Sample Preparation and Titration:
-
Accurately weigh a suitable amount of 2,4-Xylenesulfonic acid monohydrate (typically 50-100 mg, depending on the titrator sensitivity and reagent titer) directly into the conditioned titration vessel.
-
Ensure the sample dissolves completely.
-
Start the titration. The instrument will automatically add the KF titrant until the endpoint is reached.
-
-
Calculation:
-
The instrument software will calculate the percentage of water based on the sample weight, the volume of titrant used, and the predetermined titer of the KF reagent.
-
The theoretical water content for a perfect monohydrate (C₈H₁₂O₄S, MW = 204.24) is calculated as:
-
% H₂O = (MW of H₂O / MW of Monohydrate) x 100
-
% H₂O = (18.02 / 204.24) x 100 ≈ 8.82%
-
-
The experimental result should be close to this theoretical value.
-
Conclusion
2,4-Xylenesulfonic acid monohydrate is a potent and versatile strong organic acid. Its well-defined chemical properties, including its strong, non-oxidizing acidity and organic solubility, make it a valuable catalyst and synthetic intermediate. For scientists in drug development, understanding its reactivity, analytical profile, and potential applications in both API synthesis and salt formation is essential for leveraging its full potential. Adherence to strict safety protocols and robust analytical methods is critical to ensure its effective and safe utilization in a research and development environment.
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Fiume, M. Z., et al. (2011). Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. International Journal of Toxicology, 30(6 Suppl), 270S-83S. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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